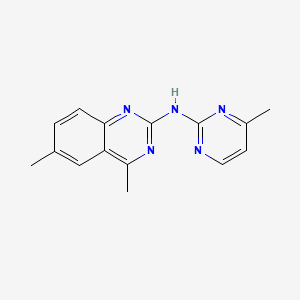
2-(4-chlorophenyl)-3-hydroxynaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for its antifungal, antibacterial, and anticancer properties. In recent years, plumbagin has gained attention from the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone involves the induction of oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in cell death. Plumbagin has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Plumbagin has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and thioredoxin reductase, which are involved in cancer cell proliferation. Plumbagin has also been found to induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone is its availability and low cost compared to other anticancer drugs. It also has a relatively low toxicity profile, making it a potential candidate for cancer treatment. However, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has low solubility in water, which can limit its use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in combination with other anticancer drugs to enhance its effectiveness. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in the treatment of other diseases such as fungal and bacterial infections warrants further investigation.
Méthodes De Synthèse
Plumbagin can be synthesized from naturally occurring sources such as Plumbago zeylanica or from chemical synthesis. The most common chemical synthesis method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Plumbagin has shown promising results in various scientific research applications. It has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5714516 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)

![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)


![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)